molecular formula C10H10F3N3O B2987955 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one CAS No. 923178-17-0

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one

Cat. No.: B2987955
CAS No.: 923178-17-0
M. Wt: 245.205
InChI Key: JLXAJWSULIVPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one is a chemical scaffold of significant interest in medicinal and agrochemical research. The compound features a piperazin-2-one core linked to a 5-trifluoromethyl pyridine group, a structural motif known to confer enhanced bioactivity, metabolic stability, and membrane permeability . Researchers value this trifluoromethylpyridine piperazine scaffold for its potential to modulate key biological pathways. Structural analogs have demonstrated potent antiviral activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), often by acting as plant defense activators that stimulate systemic acquired resistance (SAR) . In pharmaceutical discovery, closely related compounds are investigated as selective kinase inhibitors, targeting enzymes such as PI3K and mTOR, which are crucial in oncology for regulating cell growth and survival . The incorporation of the trifluoromethyl group is a strategic element in modern drug design, positively influencing the molecule's lipophilicity, solubility, and overall pharmacokinetic profile . This product is intended for research purposes as a key intermediate or a core structure for the synthesis and biological evaluation of novel active compounds. It is supplied For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c11-10(12,13)7-1-2-8(15-5-7)16-4-3-14-9(17)6-16/h1-2,5H,3-4,6H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXAJWSULIVPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one typically involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Name LogP Solubility (µM) Target Affinity (IC₅₀/Ki)
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one 2.8 120 5-HT₂A: 15 nM
MK42 (RTC5) 3.5 45 5-HT₂A: 8 nM
MK45 (RTC6) 4.1 30 D3: 12 nM
2085690-19-1 4.7 <10 EGFR: 0.5 µM
Key Findings:
  • Lipophilicity : The trifluoromethyl group increases LogP, but appended polar groups (e.g., pyrimidine-diamine in 2085690-19-1) reduce solubility .
  • Target Selectivity : MK45’s 3-chloro-pyridine substitution enhances dopamine D3 receptor selectivity over 5-HT₂A, while MK42’s thiophene chain improves serotonin receptor binding .

Patent and Exclusivity Considerations

  • Patent Exclusions: Compounds like tert-butyl 4-(5-{[5-(trifluoromethyl)pyridin-2-yl]ethynyl}pyridin-2-yl)piperazine-1-carboxylate are excluded from patents due to prior art, highlighting the importance of ethynyl or sulfonyl modifications for novelty .
  • Biopharmacule Catalog : Derivatives such as 5-(4-methylpiperazin-1-yl)-indan-1-one demonstrate the commercial viability of piperazine-2-one analogs in drug discovery .

Biological Activity

4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-2-one, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring substituted with a pyridine moiety containing a trifluoromethyl group. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine ring through cyclization of 1,2-diamine derivatives and subsequent substitutions to introduce the trifluoromethyl-pyridine group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of this compound show selective antimicrobial activity against Chlamydia trachomatis, a common sexually transmitted infection. In vitro studies demonstrated that certain analogues could impair the growth of C. trachomatis without affecting host cell viability, suggesting a potential for developing selective antichlamydial drugs .

Antitumor Properties

Studies have highlighted the antiproliferative effects of piperazine-based compounds. For instance, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve inhibition of key cellular pathways related to cell proliferation and survival .

The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which may lead to modulation of various signaling pathways. This includes interaction with specific receptors or enzymes involved in disease processes, particularly in cancer and infectious diseases .

Case Studies and Research Findings

Study Findings Reference
Antichlamydial ActivityCompounds showed selective toxicity against C. trachomatis with minimal effects on mammalian cells.
Antitumor ActivityDemonstrated significant cytotoxicity in multiple cancer cell lines; mechanisms involve inhibition of cell cycle progression.
Mechanistic InsightsEnhanced binding due to trifluoromethyl substitution leading to altered pharmacokinetics and dynamics.

Q & A

Q. How can researchers validate target engagement in complex biological systems?

  • Methodological Answer : Use photoaffinity labeling with radiolabeled (e.g., ¹⁴C) or fluorescent probes. For neuroleptic targets, perform autoradiography on brain slices after administering tritiated derivatives . Confirm specificity via competitive binding assays with unlabeled compound.

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